2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide
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Overview
Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is a complex organic compound featuring a thiazole ring, a urea linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Urea Linkage Formation: The urea linkage is formed by reacting the thiazole derivative with 3-chlorophenyl isocyanate.
Final Coupling: The final step involves coupling the intermediate with 4-(diethylamino)-2-methylaniline under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring and urea linkage make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique structural features may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and urea linkage may allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways or metabolic pathways relevant to disease states.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-chlorophenyl)ureido)thiazole: Lacks the diethylamino and methylphenyl groups, making it less complex.
N-(4-(diethylamino)-2-methylphenyl)acetamide: Lacks the thiazole and urea linkage, resulting in different reactivity and applications.
Uniqueness
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is unique due to its combination of a thiazole ring, urea linkage, and chlorophenyl group, which together confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-4-29(5-2)19-9-10-20(15(3)11-19)27-21(30)13-18-14-32-23(26-18)28-22(31)25-17-8-6-7-16(24)12-17/h6-12,14H,4-5,13H2,1-3H3,(H,27,30)(H2,25,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSBJHNPSZIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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